molecular formula C14H14BrNO B1526584 4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol CAS No. 1163707-62-7

4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol

Cat. No.: B1526584
CAS No.: 1163707-62-7
M. Wt: 292.17 g/mol
InChI Key: UOBYZIQINUSRSZ-UHFFFAOYSA-N
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Description

4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol is a useful research compound. Its molecular formula is C14H14BrNO and its molecular weight is 292.17 g/mol. The purity is usually 95%.
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Biological Activity

4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

C15H16BrN Molecular Formula \text{C}_{15}\text{H}_{16}\text{BrN}\quad \text{ Molecular Formula }

The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. Its unique structure, featuring a brominated pyridine moiety, may enhance its reactivity and solubility, contributing to its bioactivity.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Antimicrobial Activity :
    • Similar compounds have demonstrated significant antibacterial properties, suggesting that this compound may exhibit similar effects against various bacterial strains .
  • Anticancer Activity :
    • Preliminary studies have indicated that derivatives of brominated phenols can inhibit cancer cell proliferation. The presence of the bromine atom is crucial for enhancing the cytotoxic effects against specific cancer cell lines .
  • Enzyme Inhibition :
    • This compound may act as an inhibitor for certain enzymes, which is common among phenolic compounds. The structure suggests potential activity against targets like cyclooxygenase (COX) and lipoxygenase (LOX), both involved in inflammatory processes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits potential antibacterial properties against Gram-positive bacteria.
AnticancerInhibitory effects on various cancer cell lines; structure-activity relationship (SAR) indicates effectiveness linked to bromine substitution.
Enzyme InhibitionPotential COX and LOX inhibition leading to anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The SAR analysis shows that the presence of the bromine atom in the pyridine ring significantly enhances the biological activity of the compound. Modifications to the phenolic structure can also lead to varied biological effects, indicating that small changes in molecular structure can have substantial impacts on activity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol to achieve high purity?

  • Methodological Answer : Synthesis optimization involves selecting coupling reactions (e.g., Suzuki-Miyaura for bromopyridine integration), controlling steric hindrance from the propan-2-yl group, and using chromatographic purification (e.g., flash column chromatography). Reaction monitoring via TLC and HPLC ensures intermediate purity. Analogous brominated compounds, such as 2-(4-Bromopyridin-2-yl)propan-2-ol, highlight the importance of inert atmospheres and temperature control to minimize debromination . Comparative studies with chlorophenyl analogs suggest recrystallization in ethanol/water mixtures enhances final purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituent patterns (e.g., aromatic protons on bromopyridine and phenolic -OH). 1^1H-13^{13}C HSQC/HMBC resolves coupling between the propan-2-yl and aromatic moieties.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C14_{14}H13_{13}BrNO) and isotopic patterns for bromine.
  • IR Spectroscopy : Detects phenolic O-H stretches (~3200 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}) .

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. The Colle-Salvetti correlation-energy formula, adapted for electron density and kinetic-energy functionals, validates computed properties against experimental dipole moments and UV-Vis spectra . Tools like Multiwfn visualize electron localization (ELF) and hole-electron distributions for excited-state analysis .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they resolved?

  • Methodological Answer : Challenges include disorder in the propan-2-yl groups and weak diffraction due to bromine’s high electron density. SHELX software addresses these via iterative refinement (SHELXL) and TWIN/BASF commands for twinned crystals. High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis improve positional accuracy. Comparative studies with chlorophenyl analogs show halogen bonding influences packing motifs .

Q. How can noncovalent interactions (NCIs) involving the bromopyridinyl and phenolic groups be analyzed?

  • Methodological Answer : Reduced density gradient (RDG) analysis in Multiwfn identifies NCIs (e.g., hydrogen bonds, van der Waals contacts). The phenolic -OH forms intermolecular O-H···N bonds with pyridinyl nitrogen, while bromine participates in halogen-π interactions. Overlap regions (sign(λ2_2)ρ vs. RDG isosurfaces) quantify interaction strengths .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :

  • Functional Group Variation : Replace bromine with Cl/F to assess halogen effects on bioactivity.
  • Pharmacophore Modeling : Map hydrogen-bond donors/acceptors (phenolic -OH, pyridinyl N) using docking software (AutoDock Vina).
  • Biological Assays : Compare IC50_{50} values against kinase targets (e.g., EGFR) with pyrimidine-based analogs, noting enhanced inhibition with electron-withdrawing substituents .

Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions at the 4-bromopyridinyl position. Kamlet-Taft parameters (α, β, π*) correlate solvent polarity with reaction rates. Kinetic studies under microwave irradiation (80°C, 30 min) show DMF improves yields by 20% compared to THF .

Q. What computational methods compare the accuracy of DFT vs. post-Hartree-Fock for thermodynamic properties?

  • Methodological Answer : CCSD(T)/CBS benchmarks for enthalpy of formation and Gibbs free energy are compared to DFT (ωB97X-D/def2-TZVP). Multiwfn calculates Mayer bond orders and Fukui indices to assess nucleophilic/electrophilic sites. DFT errors < 2 kcal/mol for Gibbs energy validate its use for large systems .

Q. How can researchers evaluate the compound’s potential for polymorphism?

  • Methodological Answer : Screen polymorphs via solvent evaporation (10 solvents, 50°C). PXRD distinguishes forms, while DSC/TGA identifies thermal stability differences. Hirshfeld surface analysis (CrystalExplorer) quantifies packing efficiency differences, as seen in bisphenol analogs .

Q. What methodologies quantify the compound’s lipophilicity and membrane permeability?

  • Methodological Answer : Reverse-phase HPLC (C18 column, methanol/water gradient) measures logP. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration. Computational logP (AlogPS) aligns with experimental values (±0.3), confirming moderate lipophilicity (logP ≈ 2.8) .

Properties

IUPAC Name

4-[2-(4-bromopyridin-2-yl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-14(2,10-3-5-12(17)6-4-10)13-9-11(15)7-8-16-13/h3-9,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBYZIQINUSRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

BBr3 (1M in DCM, 23 mmol, 8 eq) is added dropwise to a cold (0° C.) solution of 4-bromo-2-[1-(4-methoxy-phenyl)-1-methyl-ethyl]-pyridine (Step 31.3) (0.878 g, 2.87 mmol) in DCM (42 mL), under an argon atmosphere. The reaction mixture is stirred for 1 h at 0° C., allowed to warm to rt, stirred for 18 h, cooled to 0° C. and quenched by addition of anhydrous MeOH. The mixture is concentrated, diluted with a 6M aqueous solution of HCl, stirred for 1 h, neutralized to pH 7 and extracted with DCM. The organic phase is dried (Na2SO4), filtered and concentrated. The residue is used without purification.
Name
Quantity
23 mmol
Type
reactant
Reaction Step One
Quantity
0.878 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol

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